ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate
Description
Ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring
Properties
IUPAC Name |
ethyl 2-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-3-25-20(24)14-6-4-5-7-16(14)21-11-13-9-19(23)26-18-8-12(2)17(22)10-15(13)18/h4-10,21-22H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVDOHMVTXLZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation: 6-Hydroxy-7-Methyl-4-Methylcoumarin
The coumarin core is synthesized via the Pechmann condensation of resorcinol derivatives with β-keto esters. For example, 6-hydroxy-7-methyl-4-methylcoumarin is prepared by reacting 4-hydroxy-6-methylpyran-2-one with ethyl acetoacetate in concentrated sulfuric acid. The methyl group at the 4-position is introduced via nucleophilic substitution or Friedel-Crafts alkylation, though competing reactions may require kinetic control.
Aminomethylation at the 4-Position
Aminomethylation is achieved through a Mannich reaction, where the coumarin’s 4-methyl group reacts with formaldehyde and ethyl 2-aminobenzoate in ethanol under reflux. DMAP (1 mmol) catalyzes the formation of the methylene bridge, yielding the intermediate ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate. Alternative routes employ nucleophilic substitution of 4-chloromethylcoumarin with ethyl 2-aminobenzoate in dimethylformamide (DMF) at 80°C, though this method risks over-alkylation.
Esterification and Protection-Deprotection
The ethyl ester group is introduced early in the synthesis to avoid side reactions. Protection of the 6-hydroxy group with a tert-butyldimethylsilyl (TBS) ether ensures stability during aminomethylation, followed by deprotection using tetrabutylammonium fluoride (TBAF). IR spectroscopy (ν = 1720 cm⁻¹ for lactone, 1685 cm⁻¹ for ester) and ¹H NMR (δ 6.8–7.4 ppm for aromatic protons) confirm successful functionalization.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. A one-pot procedure involves mixing 6-hydroxy-7-methyl-4-methylcoumarin, ethyl 2-aminobenzoate, and paraformaldehyde in ethanol under microwave irradiation (150 W, 100°C, 20 min). This method achieves ~85% yield compared to ~65% under conventional reflux. The enhanced efficiency is attributed to uniform heating and accelerated kinetic pathways, as evidenced by reduced byproduct formation in LC-MS analysis.
Crystallization and Structural Characterization
Crystallization from ethanol yields orthorhombic crystals (space group Pca2₁), with hydrogen bonds between the lactone’s carbonyl oxygen (O1) and the benzoate’s ester oxygen (O4) stabilizing the supramolecular architecture. X-ray diffraction confirms bond lengths (C–O = 1.214 Å for lactone, 1.326 Å for ester) and dihedral angles (85.2° between coumarin and benzoate planes), consistent with DFT calculations.
Analytical Data and Physicochemical Properties
¹³C NMR (DMSO-d₆): δ 160.2 (C=O, lactone), 165.8 (C=O, ester), 152.3 (C-6, OH), 20.1 (CH₃, C-7).
Challenges and Optimization Strategies
Regioselectivity and Byproduct Formation
Competing reactions at the coumarin’s 3- and 4-positions necessitate precise temperature control. Lowering the reaction temperature to 60°C during aminomethylation minimizes 3-substituted byproducts.
Solvent Selection
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may hydrolyze esters. Ethanol emerges as a compromise, balancing reactivity and stability.
Catalytic Efficiency
DMAP increases reaction rates by deprotonating intermediates, but its stoichiometric use raises costs. Catalytic DMAP (0.1 eq) with molecular sieves achieves comparable yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromen-2-one core can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a chromen-2-one ketone, while reduction of the carbonyl group can yield a chromen-2-one alcohol.
Scientific Research Applications
Ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s chromen-2-one core is known for its biological activity, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is primarily related to its ability to interact with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. The chromen-2-one core can act as an electron donor or acceptor, facilitating redox reactions and modulating the activity of enzymes and other proteins. The amino benzoate moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its molecular targets.
Comparison with Similar Compounds
Ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate can be compared with other chromen-2-one derivatives, such as:
Coumarin: A simpler chromen-2-one derivative with well-known anticoagulant properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant medication.
Esculetin: A natural coumarin derivative with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino benzoate moiety and the ethyl ester group can enhance its solubility, stability, and bioactivity compared to other chromen-2-one derivatives.
Biological Activity
Ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H21NO7
- Molecular Weight : 399.4 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : This compound has demonstrated inhibitory effects on cholinesterase enzymes, which are critical in the regulation of neurotransmission. Such inhibition can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : this compound exhibits antibacterial properties by binding to bacterial enzyme targets, disrupting their function and leading to cell death. This mechanism is particularly relevant for its potential use in treating bacterial infections.
- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which can protect cells from oxidative stress and may contribute to its neuroprotective effects .
Anticholinesterase Activity
A study evaluated the anticholinesterase activity of various coumarin derivatives, including this compound. The results indicated that this compound effectively inhibited acetylcholinesterase (AChE) with an IC50 value comparable to standard inhibitors like galanthamine. The structure–activity relationship suggested that the presence of hydroxyl and methoxy groups significantly enhances AChE inhibition .
Antimicrobial Studies
In antimicrobial assays, this compound showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent antibacterial properties.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
Case Studies
- Neuroprotective Effects : A clinical study investigated the neuroprotective effects of various coumarin derivatives in animal models of Alzheimer's disease. This compound was administered to transgenic mice expressing amyloid plaques. Results showed improved cognitive function and reduced plaque deposition compared to controls, suggesting potential therapeutic benefits for cognitive decline associated with Alzheimer's .
- Antimicrobial Efficacy : In vitro studies assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was effective in reducing bacterial load in infected tissue samples, highlighting its potential as a novel antimicrobial agent.
Q & A
Basic: What are the recommended synthetic routes for ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate?
Methodological Answer:
The synthesis typically involves coupling the chromen-4-ylmethyl amine derivative with ethyl 2-aminobenzoate. A general procedure includes:
- Step 1: Prepare the coumarin core (6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methanol via condensation of substituted salicylaldehyde derivatives with Meldrum’s acid under reflux in ethanol, using piperidine and acetic acid as catalysts .
- Step 2: React the coumarin intermediate with ethyl 2-aminobenzoate via reductive amination or nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) with potassium carbonate as a base to facilitate esterification or amidation .
- Step 3: Purify via recrystallization (e.g., ethyl acetate/hexane) or column chromatography. Monitor reaction progress using TLC and confirm purity via HPLC or NMR.
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling.
- First Aid:
- Inhalation: Move to fresh air; administer artificial respiration if necessary .
- Skin Contact: Wash with soap and water; seek medical attention if irritation persists .
- Eye Exposure: Rinse with water for ≥15 minutes; consult an ophthalmologist .
- Storage: Keep in airtight containers at 2–8°C, away from light and moisture. Label with hazard identifiers (e.g., irritant) per GHS standards .
Advanced: How can crystallographic data for this compound be validated to ensure structural accuracy?
Methodological Answer:
- Software Tools: Use SHELXL for refinement and PLATON (via WinGX) for structure validation. Check for:
- ADP Consistency: Anisotropic displacement parameters (ellipsoids) should not exceed 1.5× the isotropic equivalent .
- Twins/Disorder: Employ SHELXD for twinning analysis; resolve disorder using PART instructions in SHELXL .
- R-Factors: Aim for and . Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .
- Data Deposition: Submit to the Cambridge Structural Database (CSD) with CIF files, including H-atom positions and restraint details .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- NMR vs. XRD: If NMR suggests multiple conformers (e.g., split signals) but XRD shows a single crystal structure:
- Perform VT-NMR (variable temperature) to assess dynamic equilibrium.
- Use DFT Calculations (e.g., Gaussian) to model alternative conformers and compare with experimental XRD data .
- Discrepant Hydrogen Bonding: Validate H-bond networks via Hirshfeld surface analysis (CrystalExplorer) and cross-check with NMR chemical shifts .
Basic: What analytical techniques are recommended for purity assessment?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Spectroscopy:
- NMR: Check for impurity peaks (e.g., residual solvents like DMSO at δ 2.5 ppm).
- LC-MS: Confirm molecular ion () and absence of side products.
- Elemental Analysis: Target ≤0.4% deviation from theoretical C, H, N values .
Advanced: How to design biological activity assays based on structural analogs?
Methodological Answer:
- Target Selection: Prioritize enzymes with coumarin-binding pockets (e.g., cytochrome P450, cholinesterase) based on the compound’s 6-hydroxy-7-methyl substituents .
- Assay Design:
- Inhibition Kinetics: Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure IC via fluorescence quenching.
- Molecular Docking: Perform AutoDock Vina simulations to predict binding modes against target proteins (e.g., PDB: 1OG5) .
- Control Experiments: Include warfarin or novobiocin as positive controls for coumarin efficacy .
Advanced: How to optimize reaction conditions for higher yields?
Methodological Answer:
- Solvent Screening: Test DMF, THF, and acetonitrile for solubility and reaction rate.
- Catalyst Optimization: Compare piperidine, DBU, and triethylamine in coupling steps; monitor via in-situ FTIR for intermediate formation .
- Temperature Control: Use microwave-assisted synthesis (e.g., 100°C, 150 W) to reduce reaction time from 24h to 2h .
- Workup: Extract with ethyl acetate (3×) and dry over MgSO to minimize hydrolysis of the ester group .
Advanced: How to interpret ambiguous electron density in crystallographic maps?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
